

(4-(Methoxymethyl)phenyl)methanamine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-(Methoxymethyl)phenyl)methanamine
Cat. No.:	B177247
	Get Quote

Technical Guide: (4-(Methoxymethyl)phenyl)methanamine

CAS Number: 132719-05-2

Abstract

This technical guide provides a comprehensive overview of **(4-(Methoxymethyl)phenyl)methanamine**, a versatile building block for chemical synthesis. The document details its chemical structure, physical properties, and plausible synthetic routes. Furthermore, it explores its potential applications in the fields of medicinal chemistry and drug development, based on the functionalities present in the molecule. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

(4-(Methoxymethyl)phenyl)methanamine, also known as 4-(methoxymethyl)benzylamine, is a primary amine containing a methoxymethyl-substituted benzene ring. Its unique structure, combining a reactive amino group with a lipophilic methoxymethyl substituent, makes it a valuable intermediate in the synthesis of more complex molecules. This guide aims to

consolidate the available information on this compound and to propose potential avenues for its utilization in research and development.

Chemical Structure and Properties

The chemical structure of **(4-(Methoxymethyl)phenyl)methanamine** is characterized by a benzylamine core with a methoxymethyl group at the para position of the benzene ring.

Molecular Formula: C₉H₁₃NO

Molecular Weight: 151.21 g/mol

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

A summary of the predicted and available physical and chemical properties is presented in Table 1.

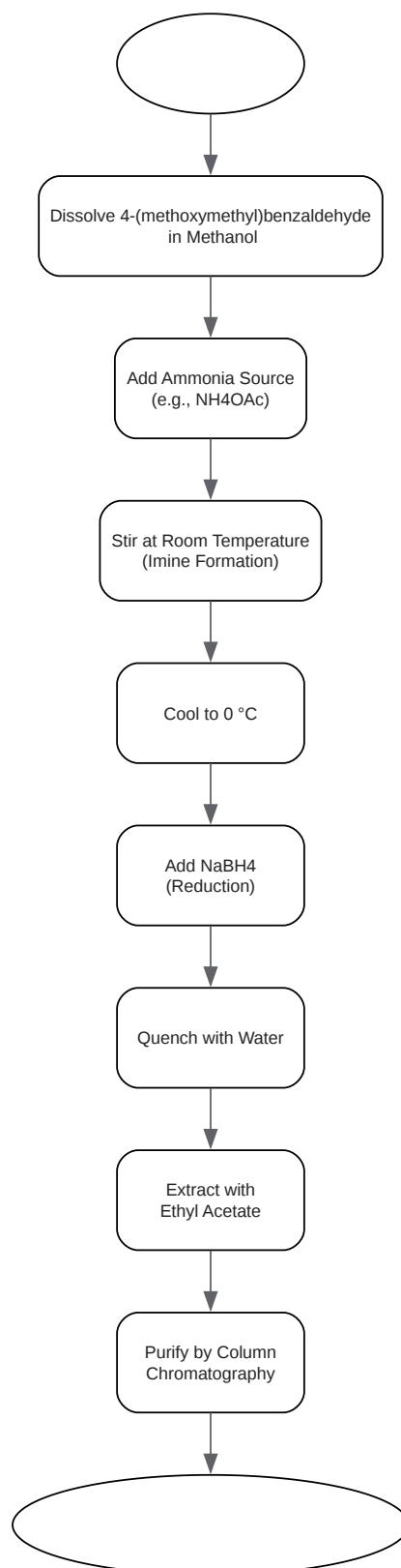
Table 1: Physicochemical Properties of **(4-(Methoxymethyl)phenyl)methanamine**

Property	Value	Source
CAS Number	132719-05-2	Chemical Suppliers
Molecular Formula	C ₉ H ₁₃ NO	PubChem
Molecular Weight	151.21 g/mol	PubChem
Boiling Point	125-130 °C at 12 Torr	ChemicalBook
Density	1.017 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
SMILES	COCC1=CC=C(C=C1)CN	PubChem
InChI	InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3	PubChem

Synthesis Protocols

While specific literature detailing the synthesis of **(4-(Methoxymethyl)phenyl)methanamine** is not readily available, plausible and efficient synthetic routes can be proposed based on well-established organic chemistry reactions. Two primary methods are outlined below.

Reductive Amination of 4-(Methoxymethyl)benzaldehyde


This is a common and high-yielding method for the synthesis of benzylamines. The reaction proceeds via the formation of an imine intermediate from the corresponding aldehyde and ammonia, which is then reduced *in situ*.

Experimental Protocol:

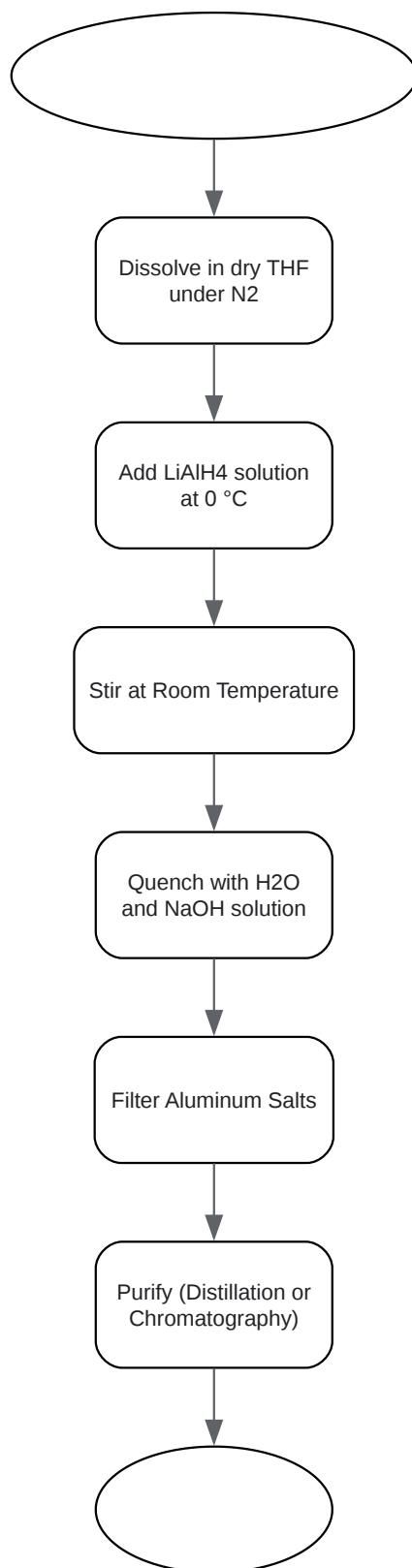
- Reaction Setup: To a solution of 4-(methoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol; 1.5-2 equivalents).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

- Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4; 1.5-2 equivalents) portion-wise.
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A logical workflow for this synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Reductive Amination Workflow.


Reduction of 4-(Methoxymethyl)benzonitrile

Another viable route is the reduction of the corresponding nitrile. This can be achieved using various reducing agents.

Experimental Protocol:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methoxymethyl)benzonitrile (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
- Reduction: Add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH_4 ; 1.5-2 equivalents) in the same solvent dropwise at $0\text{ }^\circ\text{C}$. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
- Purification: Filter the resulting aluminum salts and wash the filter cake with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

A diagram illustrating the logical relationship in this synthesis is provided below.

[Click to download full resolution via product page](#)

Caption: Nitrile Reduction Synthesis Pathway.

Potential Applications in Drug Development

While there are no specific drugs in the market that are direct derivatives of **(4-(Methoxymethyl)phenyl)methanamine**, its structural motifs are of significant interest in medicinal chemistry.

- **Benzylamine Scaffold:** The benzylamine moiety is a common pharmacophore found in a wide range of biologically active compounds. It can act as a key interacting element with various biological targets, including enzymes and receptors.
- **Methoxymethyl Group:** The methoxymethyl group can modulate the physicochemical properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally stable to metabolic degradation.

Given these features, **(4-(Methoxymethyl)phenyl)methanamine** can be considered a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

- **CNS Agents:** The lipophilic nature imparted by the methoxymethyl group could be advantageous for designing molecules that can cross the blood-brain barrier.
- **Enzyme Inhibitors:** The primary amine can be functionalized to introduce groups that can interact with the active sites of various enzymes.
- **Receptor Ligands:** The aromatic ring and the amino group can be modified to design ligands for a variety of receptors.

Conclusion

(4-(Methoxymethyl)phenyl)methanamine is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the field of medicinal chemistry. This technical guide has provided an overview of its chemical properties and has proposed detailed protocols for its synthesis. The structural features of this compound make it an attractive starting material for the development of novel molecules with potential therapeutic value. Further research into the biological activities of its derivatives is warranted.

- To cite this document: BenchChem. [(4-(Methoxymethyl)phenyl)methanamine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177247#4-methoxymethyl-phenyl-methanamine-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com